molecular formula C11H12F2N2O2 B12276604 ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate

ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate

Cat. No.: B12276604
M. Wt: 242.22 g/mol
InChI Key: IHPUBZBBOOKYLD-VGOFMYFVSA-N
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Description

Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate is an organic compound characterized by the presence of a hydrazinylidene group attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 3,4-difluorophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the desired product through a series of condensation and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazinylidene compounds.

Scientific Research Applications

Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene group can form covalent or non-covalent bonds with active sites, leading to inhibition or modulation of biological activity. The difluorophenyl ring enhances the compound’s stability and binding affinity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3,4-difluorophenyl)propanoate
  • 3,4-Difluorophenyl Isocyanate
  • Aryl Fluorosulfonates

Uniqueness

Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate is unique due to its specific hydrazinylidene functional group and the presence of difluorophenyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H12F2N2O2

Molecular Weight

242.22 g/mol

IUPAC Name

ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C11H12F2N2O2/c1-3-17-11(16)7(2)14-15-8-4-5-9(12)10(13)6-8/h4-6,15H,3H2,1-2H3/b14-7+

InChI Key

IHPUBZBBOOKYLD-VGOFMYFVSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC(=C(C=C1)F)F)/C

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)F)F)C

Origin of Product

United States

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